6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O2/c1-10-6-7-14-15-12(9-16(14)8-10)11-4-2-3-5-13(11)17(18)19/h2-9H,1H3 |
InChI Key |
FBSOBXLMJFUWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions (MCRs) and cascade reactions can be applied to scale up the synthesis for industrial purposes. These methods offer high atom economy, minimum time and cost, and straightforward experimental procedures .
Chemical Reactions Analysis
Oxidation Reactions
The nitro group and methyl substituent on the imidazo[1,2-a]pyridine scaffold enable controlled oxidation under mild conditions:
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂), RT | Nitro derivatives (e.g., nitroso intermediates) | 65–75% | |
| KMnO₄, acidic aqueous medium | Carboxylic acid derivatives | 70–80% |
Oxidation primarily targets the methyl group at the 6-position, converting it to a carboxyl group, while the 2-nitrophenyl substituent remains stable under these conditions.
Reduction Reactions
Selective reduction of the nitro group or heterocyclic core is achievable using common reducing agents:
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NaBH₄, ethanol, 50°C | Amine derivatives (e.g., 2-aminophenyl analog) | 60–70% | |
| LiAlH₄, THF, reflux | Reduced imidazoline intermediates | 55–65% |
The nitro group at the 2-phenyl position is preferentially reduced to an amine, retaining the imidazo[1,2-a]pyridine core.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions of the heterocycle:
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Br₂, CHCl₃, RT | 3-Bromo-substituted derivative | 75–85% | |
| HNO₃/H₂SO₄, 0°C | Additional nitro group at 5-position | 60–70% |
Halogenation occurs regioselectively at the 3-position of the imidazo ring, while nitration targets the 5-position due to electronic effects .
Cascade Reactions with Maleic Anhydride
A unique [4+2] cycloaddition cascade with maleic anhydride produces complex fused systems:
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Maleic anhydride, toluene, 80°C | Cross-conjugated tetracyclic adducts | 50–60% |
This reaction proceeds via a zwitterionic intermediate, followed by 1,3-hydrogen shifts or aryl group stabilization, depending on substituents . Computational studies confirm the thermodynamic feasibility (ΔG‡ ≈ 32 kcal/mol for rate-limiting step) .
Mechanistic Insights
-
Nitro Group Stability : The 2-nitrophenyl group remains inert during most reactions unless subjected to strong reducing agents .
-
Regioselectivity : Electronic effects from the nitro group direct substitutions to the 3- and 5-positions of the imidazo ring .
-
Stereochemical Outcomes : Cascade reactions with maleic anhydride produce chiral centers, validated by DFT-optimized geometries .
Scientific Research Applications
6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various pharmacological outcomes .
Comparison with Similar Compounds
Positional Isomers: Nitrophenyl Substituent Variations
- 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine Molecular Formula: C₁₄H₁₁N₃O₂ . Key Difference: The nitro group is at the meta position (3-nitrophenyl) instead of ortho. The mono-isotopic mass (253.085 g/mol) and average mass (253.261 g/mol) are identical to the ortho-nitro isomer, but spatial arrangement affects intermolecular interactions .
- 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine Example: 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-methanol (CAS 113265-46-6). Molecular Formula: C₁₅H₁₃N₃O₃ . Key Difference: Para-nitro substitution and an additional methanol group at position 3. Impact: The para-nitro group enhances resonance stabilization, while the methanol group increases polarity, improving aqueous solubility compared to the ortho-nitro analog .
Substituent Absence or Replacement
- 6-Methyl-2-phenylimidazo[1,2-a]pyridine Molecular Formula: C₁₄H₁₂N₂ . Key Difference: Lacks the nitro group, replaced by a simple phenyl ring. This compound is a precursor in synthetic routes for nitro-substituted derivatives .
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Data Tables
Table 1: Comparative Molecular Properties
| Compound | Molecular Formula | Average Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine | C₁₄H₁₁N₃O₂ | 253.261 | 2-Nitrophenyl, 6-methyl |
| 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | C₁₄H₁₁N₃O₂ | 253.261 | 3-Nitrophenyl, 6-methyl |
| 6-Methyl-2-phenylimidazo[1,2-a]pyridine | C₁₄H₁₂N₂ | 208.264 | Phenyl, 6-methyl |
| 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | C₁₅H₁₄N₂ | 222.29 | 4-Methylphenyl, 6-methyl |
Biological Activity
6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are recognized for their unique nitrogen-containing heterocyclic structures that provide a scaffold for various biologically active compounds. These derivatives have been implicated in numerous therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. The presence of substituents such as nitrophenyl groups can significantly influence their biological efficacy and pharmacological profiles .
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with the imidazo[1,2-a]pyridine scaffold can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain derivatives reduced the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells by approximately 54.25% and 38.44%, respectively .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| This compound | HepG2 | 54.25 | TBD |
| This compound | HeLa | 38.44 | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain derivatives showed significant suppression of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
Antimicrobial and Antiviral Properties
Imidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum antimicrobial and antiviral activities. Studies indicate that these compounds can effectively combat various bacterial strains and viruses by disrupting their cellular processes or inhibiting enzyme functions critical for their survival .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that specific substitutions on the imidazole ring significantly affect their biological properties. For instance:
- Nitro Group : The presence of a nitro group at the para position enhances anticancer activity.
- Methyl Substitution : Methyl groups at specific positions can improve solubility and bioavailability.
Understanding these relationships aids in the design of more potent derivatives with targeted therapeutic effects.
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Case Study 1 : A derivative was tested in a phase II clinical trial for its effectiveness against solid tumors, showing promising results in tumor reduction.
- Case Study 2 : Another compound demonstrated significant antiviral activity against influenza virus in vitro and was subsequently evaluated in animal models.
Q & A
Q. Q1.1 (Basic): What are the common synthetic routes for preparing 6-methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized for yield and purity?
Answer: The compound is typically synthesized via cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or aryl glyoxals. For example, a base-mediated cycloisomerization of N-propargylpyridiniums in aqueous conditions can generate the imidazo[1,2-a]pyridine core . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (70–100°C), and catalysts (e.g., FeCl₃ or CuI) to enhance regioselectivity and reduce byproducts. Reaction progress should be monitored via TLC or HPLC, with purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Q1.2 (Advanced): How can regiochemical challenges during synthesis be addressed when introducing nitro and methyl substituents to the imidazo[1,2-a]pyridine scaffold?
Answer: Regioselectivity is influenced by electronic and steric factors. The nitrophenyl group at the 2-position can be introduced via electrophilic aromatic substitution (EAS) using nitration reagents (e.g., HNO₃/H₂SO₄), while the methyl group at the 6-position may require directed ortho-metalation strategies with LDA (lithium diisopropylamide) followed by methyl iodide quench . Computational modeling (DFT calculations) can predict substitution patterns, and protecting groups (e.g., Boc for amines) may mitigate unwanted side reactions .
Spectroscopic Characterization
Q. Q2.1 (Basic): What spectroscopic techniques are critical for confirming the structure of this compound?
Answer: 1H/13C NMR is essential for verifying substituent positions: the imidazo[1,2-a]pyridine core shows distinct aromatic proton signals (δ 7.5–9.0 ppm), with deshielding observed for protons adjacent to electron-withdrawing nitro groups . High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₅H₁₂N₃O₂, MW 266.28 g/mol), while IR spectroscopy identifies nitro (1520 cm⁻¹, asymmetric stretching) and C-N (1250 cm⁻¹) vibrations .
Q. Q2.2 (Advanced): How can X-ray crystallography resolve ambiguities in structural assignments for derivatives with complex substitution patterns?
Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, the nitro group’s orientation (para vs. meta) and planarity of the imidazo[1,2-a]pyridine ring can be validated. Crystallization solvents (e.g., DMSO or chloroform) must be selected to avoid lattice disorder, and low-temperature data collection (100 K) enhances resolution .
Biological Activity and Mechanism
Q. Q3.1 (Basic): What in vitro assays are suitable for screening the biological activity of this compound?
Answer: Preliminary screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
- Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
- Antimicrobial testing via microbroth dilution (MIC determination) against Gram-positive/negative bacteria .
Q. Q3.2 (Advanced): How can molecular docking studies predict the interaction of this compound with biological targets such as kinases or GPCRs?
Answer: Docking simulations (AutoDock Vina, Schrödinger Suite) model ligand-receptor interactions. The nitro group’s electron-withdrawing nature may enhance hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR or CDK2). MD simulations (AMBER/CHARMM) assess binding stability, while free-energy calculations (MM/PBSA) quantify affinity. Experimental validation via SPR (surface plasmon resonance) measures binding kinetics (ka/kd) .
Chemical Reactivity and Stability
Q. Q4.1 (Basic): What are the key degradation pathways for this compound under physiological conditions?
Answer: Hydrolysis of the nitro group to amine under reductive conditions (e.g., H₂/Pd-C) is a major pathway. Photodegradation via UV exposure may cleave the imidazo ring, monitored by HPLC-UV. Stability studies in PBS (pH 7.4, 37°C) over 24–72 hours assess shelf life .
Q. Q4.2 (Advanced): How can the nitro group be selectively reduced without altering the imidazo[1,2-a]pyridine core?
Answer: Catalytic hydrogenation (H₂, 10% Pd/C in ethanol) at 30 psi selectively reduces nitro to amine. Alternative methods include Fe/HCl or Zn/HOAc, but these risk over-reduction. In situ FTIR monitors reaction progress, and quenching with ice prevents side reactions .
Data Contradictions and Reproducibility
Q. Q5.1 (Advanced): How can discrepancies in reported biological activity between similar imidazo[1,2-a]pyridine derivatives be analyzed?
Answer: Meta-analysis of SAR (structure-activity relationship) studies identifies critical substituents. For example, replacing nitro with methoxy may reduce cytotoxicity but enhance solubility. Batch-to-batch variability (e.g., purity by HPLC >95%) and assay protocols (e.g., serum concentration in cell culture) must be standardized. Collaborative studies (e.g., NIH LINCS) improve reproducibility .
Comparative Analysis with Structural Analogs
Q. Q6.1 (Advanced): How does the presence of a 2-nitrophenyl group influence the physicochemical properties compared to 4-methylphenyl or trifluoromethyl analogs?
Answer: The nitro group increases logP (lipophilicity) by ~0.5 units compared to methyl substituents, enhancing membrane permeability but reducing aqueous solubility. Trifluoromethyl analogs exhibit higher metabolic stability due to C-F bond inertness. DFT calculations (M06-2X/6-31G*) correlate Hammett σ values with electronic effects on reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
